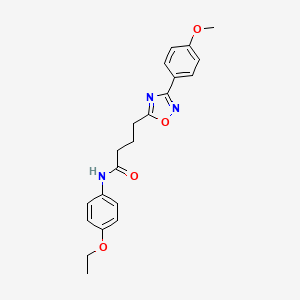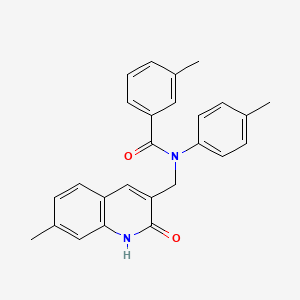
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide, also known as HM-3, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animals. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on cells and organisms.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 3-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with p-toluidine to form this compound. The synthesis method has been optimized to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-8-11-23(12-9-17)28(26(30)21-6-4-5-18(2)13-21)16-22-15-20-10-7-19(3)14-24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNNCXCOZYOQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


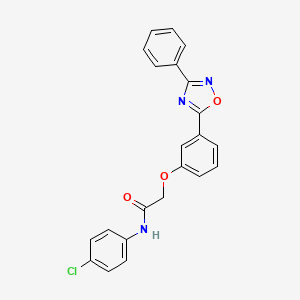

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)

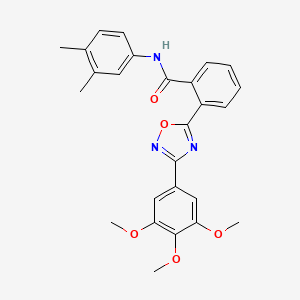
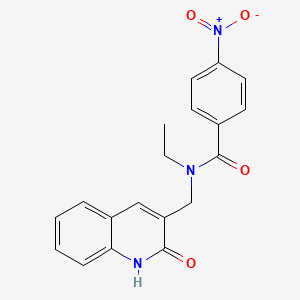

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)

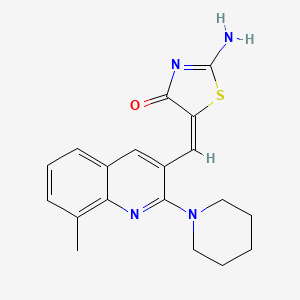
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
